SYK Enzymatic Potency: TAK-659 vs. Fostamatinib, Entospletinib, and Cerdulatinib
TAK-659 inhibits SYK with an IC50 of 3.2 nM in cell-free enzymatic assays. This represents a 12.8-fold potency advantage over fostamatinib's active metabolite R406 (IC50 41 nM), a 2.4-fold advantage over entospletinib (IC50 7.7 nM), and a 10-fold advantage over cerdulatinib (IC50 32 nM) [1].
| Evidence Dimension | SYK enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | Fostamatinib (R406) IC50 = 41 nM; Entospletinib IC50 = 7.7 nM; Cerdulatinib IC50 = 32 nM |
| Quantified Difference | 12.8-fold more potent than fostamatinib; 2.4-fold more potent than entospletinib; 10-fold more potent than cerdulatinib |
| Conditions | Cell-free kinase activity assay (Caliper electrophoretic mobility shift / radiometric filter-binding) |
Why This Matters
Consistently lower IC50 translates to lower dosing requirements to achieve equivalent target engagement, potentially improving the therapeutic index in B-cell malignancy models.
- [1] Lam B, Arikawa Y, Cramlett J, et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016;26(24):5947-5950. doi:10.1016/j.bmcl.2016.10.087 View Source
